2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide
Description
The compound 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS: 895459-53-7) is a thiazole-based acetamide derivative with a sulfonyl group attached to a 4-chlorophenyl ring and a 2,4-dimethylphenyl substituent on the thiazole moiety. Its molecular formula is C₁₉H₁₇ClN₂O₃S₂, with a molecular weight of 420.9 g/mol . The structural features include:
- A thiazole ring substituted at position 4 with a 2,4-dimethylphenyl group.
- An acetamide bridge linking the thiazole to a 4-chlorophenylsulfonyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-3-8-16(13(2)9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXVJICQFZQJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide is a thiazole-based molecule that has garnered attention due to its potential biological activities. This article explores its biological activity through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , and its structure features a thiazole ring, a sulfonyl group, and a chlorophenyl moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 448.99 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. The compound's structural components contribute to its ability to inhibit cancer cell proliferation.
- Mechanism : The thiazole ring has been associated with the inhibition of specific protein targets involved in cell cycle regulation and apoptosis.
- Case Study : In vitro studies showed that the compound exhibited an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity.
Anti-inflammatory Effects
Research indicates that compounds containing sulfonyl groups can modulate inflammatory responses.
- Mechanism : The compound activates NF-κB pathways, which are critical in regulating immune response. This activation leads to an increase in pro-inflammatory cytokines.
- Case Study : In murine models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents.
- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to increased permeability and cell death.
- Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of compounds. Modifications at specific positions on the thiazole and phenyl rings can enhance potency and selectivity.
Key Findings:
- Substituents on Thiazole Ring : Electron-donating groups at the 4-position enhance cytotoxicity.
- Sulfonyl Group : Essential for anti-inflammatory activity; modifications can alter the degree of NF-κB activation.
- Chlorophenyl Moiety : Contributes to both antitumor and antimicrobial activities by influencing lipophilicity and binding affinity to target proteins.
Table 2: SAR Summary
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Altered sulfonyl substituents | Variable NF-κB activation |
| Chlorophenyl substitutions | Enhanced binding affinity |
Comparison with Similar Compounds
Sulfonyl-Containing Thiazole Acetamides
Compounds sharing the sulfonyl-acetamide-thiazole backbone but differing in substituents include:
Key Observations :
- The target compound has a 2,4-dimethylphenyl group on the thiazole, enhancing steric bulk compared to the 6-bromobenzo[d]thiazole in , which may influence binding interactions in biological systems.
- The phenoxyphenyl substituent in introduces additional aromaticity and polarity, reflected in its higher molecular weight (500.0 vs. 420.9).
Thiazole Acetamides with Varied Aromatic Substituents
Compounds with thiazole-acetamide cores but divergent aromatic groups:
Key Observations :
Piperazine- and Triazole-Modified Thiazole Acetamides
Compounds with piperazine or triazole modifications:
Key Observations :
- Compound 11e incorporates a triazole-quinoxaline system, which may confer unique electronic properties for targeting enzymes like matrix metalloproteinases (MMPs).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(thiazol-2-yl)acetamide intermediates are reacted with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under reflux in aprotic solvents like acetone or DMF, using triethylamine as a catalyst . Key intermediates are purified via recrystallization (ethanol/water mixtures) and characterized by melting point, TLC, and elemental analysis.
Q. Which spectroscopic techniques are critical for structural validation, and how should spectral data be interpreted?
- Methodology : Use IR to confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and acetamide (C=O, ~1715 cm⁻¹) groups . ^1H NMR reveals thiazole protons (δ ~7.5–8.6 ppm), aromatic substituents (δ ~6.5–8.0 ppm), and methyl groups (δ ~2.0–2.3 ppm) . High-resolution MS validates molecular weight (e.g., m/z ~406.20 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological screening, and how are IC₅₀ values determined?
- Methodology : Screen for enzyme inhibition (e.g., α-glucosidase or lipoxygenase) using spectrophotometric assays. Prepare compound solutions in DMSO, test at concentrations (1–100 μM), and calculate IC₅₀ via nonlinear regression . Include positive controls (e.g., acarbose for α-glucosidase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the thiazole or aryl rings) influence bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 2,4-dimethylphenyl with pyridinyl or nitro-substituted aryl groups). Compare IC₅₀ values and use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., VEGFR-2 or α-glucosidase) . Validate with X-ray crystallography if co-crystals are obtainable .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Analyze variables such as assay conditions (pH, temperature), cell lines, or purity of test compounds. For example, discrepancies in α-glucosidase inhibition may arise from differences in enzyme sources (yeast vs. human recombinant). Perform meta-analysis using standardized protocols and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies improve metabolic stability and bioavailability in preclinical models?
- Methodology : Assess metabolic stability using liver microsomes (human/rat) and HPLC-MS to identify metabolites . Modify labile groups (e.g., replace ester linkages with amides) and evaluate pharmacokinetics (Cmax, t½) in rodent models via oral/intravenous administration .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodology : Use combinatorial screening (e.g., checkerboard assays) to test interactions with standard drugs (e.g., metformin for diabetes). Calculate combination indices (CI) via the Chou-Talalay method and validate in 3D cell cultures or organoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
